molecular formula C22H28FN3O3 B2596229 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049439-92-0

2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2596229
M. Wt: 401.482
InChI Key: OFUQOPNQUKHTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as Flibanserin and is used as a medication for the treatment of hypoactive sexual desire disorder (HSDD) in women. Flibanserin is a non-hormonal drug that acts on the central nervous system and enhances the levels of dopamine and norepinephrine, which are neurotransmitters that are responsible for sexual desire.

Scientific Research Applications

Chemical Structure and Potential Applications

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, while not directly referenced in available research, falls into a category of compounds with structural similarities that have been explored for various scientific applications. Compounds with similar structures have been investigated for their potential as pesticides, demonstrating the versatility of such chemical frameworks in addressing agricultural challenges (E. Olszewska, B. Tarasiuk, S. Pikus, 2011). Furthermore, derivatives of similar compounds have shown promising antimicrobial and anticancer activities, highlighting their potential in medical and pharmaceutical research (S. Mehta et al., 2019).

Molecular Docking and Drug Design

Research into compounds with similar structures includes molecular docking studies, which are crucial in drug design. These studies help in understanding how such compounds might interact with biological targets, providing insights into their potential efficacy as drugs. For instance, certain derivatives have been identified through molecular docking to show good binding scores, indicating their potential as lead compounds in anticancer drug development (S. Mehta et al., 2019).

Synthesis and Chemical Characterization

The synthesis routes and chemical characterization of related compounds are well-documented, providing a foundation for further exploration of 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide. Such studies contribute to the understanding of chemical properties and the potential for adaptation in various applications, ranging from pharmacological agents to agricultural chemicals (M. Guillaume et al., 2003).

Biological Screening and Fingerprint Applications

In addition to direct pharmacological applications, related compounds have been screened for a variety of biological activities, including antibacterial, antifungal, and anthelmintic activities. Some compounds have shown significant biological activities, which could be indicative of the potential of 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide in similar domains. Furthermore, certain derivatives have been explored for unique applications such as latent fingerprint analysis, demonstrating the diverse utility of these chemical structures (G. Khan et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-28-20-8-7-17(15-21(20)29-2)16-22(27)24-9-10-25-11-13-26(14-12-25)19-6-4-3-5-18(19)23/h3-8,15H,9-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUQOPNQUKHTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.